![molecular formula C20H23N3O2 B2657862 N-(2-{1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl}ethyl)acetamide CAS No. 838903-49-4](/img/structure/B2657862.png)
N-(2-{1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl}ethyl)acetamide
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Overview
Description
“N-(2-{1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl}ethyl)acetamide” is a compound that contains a benzimidazole moiety . Benzimidazole is a promising pharmacophore with diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Synthesis Analysis
The synthetic pathway to various benzimidazole compounds usually proceeds through two steps. First, the construction of the desired benzene ring-containing 1–2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Molecular Structure Analysis
The molecular formula of “N-(2-{1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl}ethyl)acetamide” is C18H19N3O2 . The benzimidazole moiety is an integral part of the structure, which is a ring system developed from which to develop potential chemotherapeutic agents .Scientific Research Applications
- Application : Researchers have explored its potential as an anti-inflammatory and analgesic agent. The compound’s structure suggests it may modulate inflammatory pathways, making it relevant for conditions like arthritis and musculoskeletal disorders .
- Application : The compound’s cytotoxic and anti-proliferative properties make it a candidate for cancer research and drug development .
- Application : Specific derivatives showed promising effects, suggesting potential applications in diabetes management .
- Application : Researchers have investigated its fungicidal properties, which could be valuable in agriculture and crop protection .
- Application : By coupling ibuprofen with tryptamine, this compound was synthesized. Further studies explore its pharmacological effects, including potential interactions with neurotransmitter systems .
- Application : The coupling of ibuprofen with tryptamine via amide bond formation resulted in this compound. Its unique structure may offer advantages in drug design and development .
Anti-Inflammatory and Analgesic Properties
Cytotoxic and Anti-Proliferative Activity
Diabetes Management
Fungicidal Activity
Biological Activities of Tryptamine Derivatives
Amide Bond Formation and Drug Development
Future Directions
Benzimidazole compounds have shown promise in various fields of medicinal chemistry . The prevalence of benzimidazole cores in biologically active molecules has stimulated the need for elegant and efficient ways to make these heterocyclic leads . This suggests potential future directions in the development and study of benzimidazole compounds, including “N-(2-{1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl}ethyl)acetamide”.
properties
IUPAC Name |
N-[2-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-15-7-3-6-10-19(15)25-14-13-23-18-9-5-4-8-17(18)22-20(23)11-12-21-16(2)24/h3-10H,11-14H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCKALSEYFKGFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CCNC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24804191 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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